molecular formula C21H24N4O4 B2800340 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1005297-73-3

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2800340
CAS No.: 1005297-73-3
M. Wt: 396.447
InChI Key: IPNJLEDZALXQLW-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide is a synthetic compound, characterized by its intricate structure and unique chemical properties. It belongs to the class of pyrimidine derivatives, known for their wide range of applications in various scientific fields due to their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps. The process begins with the preparation of key intermediates, including 5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine, which is synthesized through a condensation reaction involving appropriate starting materials under controlled conditions. The final step involves the acylation of the pyrimidine intermediate with o-tolyl acetic acid in the presence of activating agents to yield the target compound.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound. The industrial process also involves stringent control over reaction parameters like temperature, pressure, and solvent composition to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at specific sites, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can modify the carbonyl groups present in the structure, potentially affecting the compound's biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromic acid can be used under controlled conditions.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.

  • Substitution: Halogenation and nitration reagents, along with suitable catalysts, are typically used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation and reduction reactions yield various oxidized and reduced forms of the compound, while substitution reactions produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide finds extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable tool for studying enzyme interactions, receptor binding, and cellular pathways. In medicinal chemistry, it serves as a lead compound for developing new therapeutic agents due to its potential biological activity. Its industrial applications include its use as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its structure allows it to bind to enzyme active sites or receptors, modulating their activity. This binding can either inhibit or activate the target, leading to a cascade of biochemical events within the cell. The pathways involved vary depending on the biological context, but typically include key signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide stands out due to its unique substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity. Similar compounds include:

  • 2-(5-ethoxy-6-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(phenyl)acetamide

  • 2-(6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-10-8-7-9-13(15)3/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNJLEDZALXQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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